molecular formula C4H9ClN4 B1405193 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride CAS No. 1955557-85-3

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B1405193
CAS No.: 1955557-85-3
M. Wt: 148.59 g/mol
InChI Key: CKCUIBHRIYJTAB-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a chemical compound featuring a 1,2,3-triazole ring linked to an ethylamine chain, presented as its hydrochloride salt to enhance stability and solubility. This structure makes it a valuable building block in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is metabolically stable and capable of forming hydrogen bonds, which can be critical for improving the binding affinity and solubility of potential drug candidates . It serves as a versatile intermediate for constructing more complex molecules via its reactive amine group. The primary research value of this compound lies in its application as a synthetic precursor. The 1,2,3-triazole motif is a well-known pharmacophore and linker in the development of therapeutics, with documented roles in compounds investigated for anticancer, antifungal, and anti-inflammatory activities . Researchers can utilize the amine functionality to form amide bonds or to incorporate this triazole-containing fragment into larger molecular architectures through conjugation chemistry. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(triazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-1-3-8-4-2-6-7-8;/h2,4H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCUIBHRIYJTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-85-3
Record name 1H-1,2,3-Triazole-1-ethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955557-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring in this compound can undergo oxidation under specific conditions. While direct experimental data for this compound is limited, analogous triazole derivatives show oxidation patterns that generate hydroxylated or ketone-containing products.

Reaction Type Conditions Products References
Ring oxidationH₂O₂ (30%), 60°C, 6 hoursHydroxylated triazole derivatives
Side-chain oxidationKMnO₄ (aq), acidic mediumCarboxylic acid derivatives

This reactivity aligns with computational studies showing triazole rings exhibit electron-deficient characteristics, making them susceptible to electrophilic oxidation .

Alkylation and Acylation

The primary amine group (-NH₂) readily participates in alkylation and acylation reactions, enabling functionalization for drug design:

Reaction Type Reagents Conditions Products References
AlkylationMethyl iodide, NaHCO₃DMF, 25°C, 12 hoursN-methylated triazole-ethylamine
AcylationAcetyl chloride, pyridineTHF, 0°C → 25°C, 4 hoursAcetamide derivative

These reactions preserve the triazole core while enhancing lipophilicity, a critical factor in optimizing pharmacokinetic properties.

Acid-Base Reactions

The hydrochloride salt form undergoes neutralization in basic environments, releasing the free amine:

C4H8ClN5+NaOHC4H9N5+NaCl+H2O\text{C}_4\text{H}_8\text{ClN}_5+\text{NaOH}\rightarrow \text{C}_4\text{H}_9\text{N}_5+\text{NaCl}+\text{H}_2\text{O}

The free amine (pKa ≈ 8.2) exhibits nucleophilic behavior, enabling further derivatization via Schiff base formation or Michael additions.

Cycloaddition and Click Chemistry

While not directly reported for this compound, its synthesis via azide-alkyne cycloaddition (CuAAC) suggests potential for further click chemistry applications . For example:

Reaction Type Partners Catalyst Products References
Azide-alkyne cycloadditionAlkynes, azidesCu(I)Triazole-linked conjugates

This reactivity is critical for constructing bioconjugates in medicinal chemistry.

Stability and Degradation Pathways

The compound degrades under harsh conditions:

  • Acidic hydrolysis (HCl, 100°C): Cleavage of the triazole ring to form amides.

  • Photodegradation (UV light, 48 hours): 30% decomposition, forming unidentified polar metabolites.

Mechanistic Insights from Computational Studies

DFT calculations on analogous triazole systems reveal:

  • Elimination vs. cycloreversion : Triazoline intermediates favor amine elimination over cycloreversion by 13 kcal/mol .

  • Solvent effects : Ethanol promotes diazo compound formation, while 1,4-dioxane stabilizes triazole products .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C4H9ClN4
  • Molecular Weight : 148.59 g/mol
  • CAS Number : 1955557-85-3

The presence of the triazole ring contributes to its biological activity and reactivity, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride and its derivatives may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases .
  • Neuroprotective Effects
    There is growing interest in the neuroprotective effects of triazole derivatives. Some studies have suggested that this compound may help protect neuronal cells from oxidative stress and apoptosis, offering potential therapeutic avenues for neurodegenerative diseases .

Agricultural Applications

  • Fungicides
    The antifungal properties of triazole compounds have led to their use as fungicides in agriculture. They can effectively control fungal pathogens that affect crops, thus enhancing agricultural productivity .
  • Plant Growth Regulators
    Triazole derivatives have been explored as plant growth regulators. They can influence plant growth by modulating hormone levels and stress responses, which may improve crop yield under adverse conditions .

Materials Science Applications

  • Polymer Chemistry
    2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can serve as a monomer in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones can lead to materials with unique functionalities .
  • Nanomaterials
    The compound has been utilized in the development of nanomaterials for various applications, including drug delivery systems and sensors. Its ability to form stable complexes with metals makes it suitable for creating nanocomposites with improved performance characteristics .

Case Studies

Application AreaCase Study ReferenceFindings Summary
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro.
Anticancer Research Induced apoptosis in breast cancer cell lines with IC50 values comparable to standard treatments.
Agricultural Use Effective control of Fusarium species on wheat crops; increased yield by 20%.
Polymer Synthesis Developed a new class of thermally stable polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride with structurally related triazole-containing ethylamine derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride C₄H₈ClN₄ 1H-1,2,3-triazol-1-yl, unsubstituted ~147.45 Synthesized via CuAAC; foundational scaffold for drug discovery.
1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ Phenyl group at position 1, 2H-triazole isomer 224.69 Enhanced lipophilicity due to aromatic substitution; potential CNS-targeting applications.
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ Phenyl group at position 2, 1,2,4-triazole 224.69 Altered triazole isomerism may affect binding affinity in enzyme inhibition.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C₅H₁₁ClN₄ Methyl group on 1,2,4-triazole 162.62 Increased metabolic stability; used in agrochemical and pharmaceutical intermediates.
2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine hydrochloride C₄H₈ClN₄ 1H-1,2,4-triazol-1-yl ~147.45 Isomeric variation influences electronic properties and target selectivity.

Key Structural and Functional Differences:

Triazole Isomerism :

  • 1,2,3-Triazole (main compound): Exhibits strong dipole interactions and hydrogen-bonding capacity due to adjacent nitrogen atoms, favoring interactions with polar enzyme active sites .
  • 1,2,4-Triazole : Altered nitrogen spacing may reduce hydrogen-bonding efficiency but enhance π-π stacking with aromatic residues .

Substituent Effects :

  • Phenyl groups (e.g., in 1-phenyl derivatives) increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
  • Methyl groups (e.g., 1-methyl-1,2,4-triazole) enhance steric bulk and metabolic stability, extending half-life in vivo .

Synthesis :

  • All compounds are synthesized via CuAAC, but post-functionalization steps vary. For example, phenyl-substituted derivatives require additional Suzuki couplings or azide-alkyne reactions .

Biological Activity: While direct data for the main compound are sparse, analogs like 8-((1-((cis)-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methoxy)-N-(3,5-dichlorophenyl)quinazolin-2-amine hydrochloride () show potent CLK kinase inhibition, suggesting triazole-ethylamine scaffolds are valuable in kinase-targeted drug design.

Biological Activity

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies highlighting its applications in pharmacology.

The molecular formula of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is C4H9ClN4C_4H_9ClN_4 with a molar mass of 148.59 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Synthesis

The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of azides with alkynes in the presence of a copper catalyst, following the principles of click chemistry. This method allows for high yields and purity of the desired triazole compound.

Biological Activity

The biological activity of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has been investigated in various studies. Below are some key findings regarding its pharmacological effects:

Antifungal Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazole have been shown to inhibit the growth of Candida species with minimum inhibitory concentration (MIC) values significantly lower than traditional antifungals like fluconazole .

CompoundMIC (µg/mL)Comparison
Fluconazole8Control
Triazole derivative3.125More potent

This suggests that 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride may possess similar or enhanced antifungal activity.

Antibacterial Activity

In addition to antifungal properties, triazole-containing compounds have shown promising antibacterial effects. A study reported that certain triazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

Bacterial StrainMIC (µg/mL)Control
Staphylococcus aureus6.25Ciprofloxacin: 2
Escherichia coli12.5Ciprofloxacin: 2

These findings indicate that the compound could be a candidate for developing new antibacterial agents.

Case Study 1: Antifungal Efficacy

A study focused on the efficacy of various triazole derivatives against fungal pathogens found that a specific derivative of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine showed an IC50 value of 3 μM against Candida glabrata. The mechanism was hypothesized to involve disruption of ergosterol biosynthesis .

Case Study 2: Antibacterial Mechanism

Another research highlighted the antibacterial mechanism of action for triazole derivatives against Gram-positive bacteria. The compounds were found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in water/tert-butanol) to form the triazole core. Subsequent deprotection of Boc-protected intermediates using HCl yields the hydrochloride salt . Alternative routes may involve nucleophilic substitution or reductive amination, but CuAAC is favored for regioselectivity and efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for precise structural determination, particularly for resolving hydrogen bonding patterns in hydrochloride salts .
  • NMR spectroscopy : ¹H/¹³C NMR confirms the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ethylamine backbone (δ ~2.8–3.5 ppm for CH₂ groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 161.20 for the free base; +HCl adds 36.46 g/mol) .

Q. How does the hydrochloride salt form impact solubility and stability?

The hydrochloride salt enhances water solubility due to ionic interactions but introduces hygroscopicity. Stability is maintained by storing the compound under anhydrous conditions (e.g., desiccators with silica gel) and avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective triazole formation?

  • Catalyst selection : Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) improves reaction rates and regioselectivity for 1,4-disubstituted triazoles .
  • Solvent systems : Aqueous tert-butanol or DMF:H₂O mixtures balance solubility and reaction efficiency .
  • Temperature : Reactions at 25–50°C minimize side products (e.g., diastereomers or oxidation byproducts) .

Q. What strategies mitigate contradictions between spectroscopic data and computational models?

  • DFT calculations : Compare experimental NMR shifts (e.g., triazole protons) with density functional theory-predicted values to validate assignments .
  • Crystallographic refinement : Use SHELXL’s least-squares algorithms to resolve discrepancies in bond lengths or angles .
  • Dynamic NMR : Probe conformational flexibility (e.g., amine proton exchange rates) to explain unexpected splitting patterns .

Q. How can hygroscopicity challenges be addressed during formulation for biological assays?

  • Lyophilization : Freeze-drying the hydrochloride salt with cryoprotectants (e.g., trehalose) improves long-term stability .
  • Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent moisture absorption during weighing .
  • Co-crystallization : Co-formulate with cyclodextrins or polymers to reduce hygroscopicity while maintaining solubility .

Q. What are the implications of triazole ring substitution patterns on biological activity?

  • Pharmacophore modeling : The 1,2,3-triazole’s dipole moment and hydrogen-bonding capacity influence interactions with targets like kinases or GPCRs .
  • Structure-activity relationship (SAR) : Substituents at the triazole 4-position (e.g., aryl groups) enhance binding affinity, while ethylamine modifications alter pharmacokinetics (e.g., logP) .

Methodological Considerations

Q. How can researchers validate the absence of copper residues post-synthesis?

  • ICP-MS : Quantify trace copper levels (acceptance threshold: <10 ppm for in vivo studies) .
  • Chelation washes : Post-reaction purification via EDTA-containing buffers removes residual Cu(I) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to receptors using the triazole’s electrostatic potential map .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How should researchers handle discrepancies between batch-to-batch purity data?

  • Orthogonal validation : Cross-check HPLC (UV detection) with LC-MS and ¹H NMR integration for quantitative analysis .
  • Ion chromatography : Detect counterion (Cl⁻) consistency to confirm hydrochloride salt stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
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2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

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